molecular formula C23H32N6O2 B2647663 3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 895834-76-1

3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2647663
CAS No.: 895834-76-1
M. Wt: 424.549
InChI Key: UERJTQNAHOCGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Purine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the 3-methyl and 7-(3-methylbutyl) groups can be done via alkylation reactions using suitable alkyl halides.

    Piperazine Substitution: The 8-position substitution with the piperazine derivative is typically achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Green Chemistry: Implementation of environmentally friendly solvents and reagents.

    Process Optimization: Scaling up the reaction while maintaining control over reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water, depending on the reaction requirements.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.

    Pathways: Involvement in key biochemical pathways, affecting cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-7-(3-methylbutyl)-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-[4-[(4-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O2/c1-16(2)9-10-29-19-20(26(4)23(31)25-21(19)30)24-22(29)28-13-11-27(12-14-28)15-18-7-5-17(3)6-8-18/h5-8,16H,9-15H2,1-4H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERJTQNAHOCGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C3=NC4=C(N3CCC(C)C)C(=O)NC(=O)N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.